2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-4-11-22(12-5-2)18(25)14-23-16-10-13-29-19(16)20(26)24(21(23)27)15-8-6-7-9-17(15)28-3/h6-10,13,16,19H,4-5,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILDXTUIHSBKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2C=CSC2C(=O)N(C1=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been found to bind with high affinity to multiple receptors. This suggests that this compound may also interact with a variety of targets, contributing to its potential therapeutic effects.
Mode of Action
This typically involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, viral replication, and cancer cell proliferation. It is possible that this compound may also affect these or other pathways.
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells. This could potentially enhance its bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with multiple targets and influence various biochemical pathways. These effects could include changes in cell signaling, gene expression, and cellular metabolism.
Biologische Aktivität
The compound 2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide is a member of the thieno[3,2-d]pyrimidine class of compounds, which have demonstrated a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the biological activity associated with this compound based on available research findings.
Chemical Structure and Properties
The structural formula of the compound is characterized by the presence of a thieno[3,2-d]pyrimidine ring system and a methoxyphenyl substituent. The molecular formula is with a CAS number of 1260923-77-0. The unique arrangement of functional groups contributes to its biological effectiveness.
The biological activity of thieno[3,2-d]pyrimidine derivatives is primarily attributed to their ability to interact with various molecular targets including enzymes and receptors. For instance, studies have shown that these compounds can inhibit specific enzymes involved in critical biochemical pathways, leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values were determined for various strains:
- Escherichia coli: MIC = 32 µg/mL
- Staphylococcus aureus: MIC = 16 µg/mL
- Mycobacterium tuberculosis: MIC = 64 µg/mL
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Thieno[3,2-d]pyrimidines have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 8.0 |
| HeLa (Cervical) | 10.0 |
The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been noted for its anti-inflammatory effects. Studies indicate that it can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS).
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives found that those with a methoxy group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Research : A focused investigation into the structure-activity relationship (SAR) revealed that modifications at the nitrogen positions significantly influenced the anticancer potency of thieno[3,2-d]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Table 1: Antimicrobial Activity Summary
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Significant |
| Enterococcus faecium | 8 µg/mL | Significant |
| Candida auris | <16 µg/mL | Moderate |
| Klebsiella pneumoniae | >64 µg/mL | No activity |
The compound exhibits significant activity against methicillin-resistant strains of Staphylococcus aureus and Enterococcus faecium, which are critical in the context of antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung) | 15 | Apoptosis induction |
| Caco-2 (colon) | 20 | Cell cycle arrest (G1 phase) |
The mechanism involves triggering apoptotic pathways and disrupting the cell cycle, particularly affecting lung and colon cancer cells.
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship has revealed that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity. Key observations include:
- Substitution Patterns : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
- Alkyl Chain Length : Variations in alkyl chain length and branching impact both antimicrobial and anticancer activities.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are influenced by its chemical structure. Factors such as solubility and stability play crucial roles in its bioavailability.
Vorbereitungsmethoden
Core Thieno[3,2-d]Pyrimidine Synthesis
The thieno[3,2-d]pyrimidine scaffold forms the foundation of this compound. Two primary routes dominate its synthesis:
Cyclocondensation of Thiophene Derivatives
A one-pot cyclocondensation reaction between 2-aminothiophene-3-carboxylic acid esters and urea derivatives under acidic conditions generates the thieno[3,2-d]pyrimidine core. For example, heating 2-amino-5-(2-methoxyphenyl)thiophene-3-carboxylate with urea in polyphosphoric acid at 120°C for 6 hours yields 3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidine. This method achieves yields of 68–72% but requires careful temperature control to avoid side products like thieno[2,3-d]pyrimidinones.
Thorpe-Ziegler Cyclization
Alternative approaches employ Thorpe-Ziegler cyclization, where mercaptocarbonitrile-containing precursors undergo base-mediated ring closure. For instance, treating 3-cyano-4-mercapto-5-(2-methoxyphenyl)pyrimidine with potassium tert-butoxide in DMF at 80°C produces the thieno[3,2-d]pyrimidine core in 65% yield. This method is advantageous for introducing electron-withdrawing groups early in the synthesis.
Functionalization at Position 1
Introducing the acetamide moiety at position 1 of the thieno[3,2-d]pyrimidine core involves alkylation and amidation steps:
Alkylation with Chloroacetamide Derivatives
Reacting the core with N,N-dipropyl-2-chloroacetamide in the presence of a base like potassium carbonate facilitates nucleophilic substitution. A representative procedure involves refluxing 3-(2-methoxyphenyl)-2,4-dioxo-thieno[3,2-d]pyrimidine with N,N-dipropyl-2-chloroacetamide in acetonitrile for 12 hours, yielding 70–75% of the alkylated intermediate.
Microwave-Assisted Amidation
Microwave irradiation significantly accelerates amidation. In one protocol, the alkylated intermediate is treated with dipropylamine in DMF under microwave conditions (100°C, 300 W, 20 minutes), achieving 85% conversion. This method reduces reaction times from hours to minutes while minimizing decomposition.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Table 1. Comparative Analysis of Synthetic Methods
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Core synthesis | Polyphosphoric acid, 120°C, 6h | 68 | 95 | |
| Alkylation | K₂CO₃, CH₃CN, reflux, 12h | 70 | 92 | |
| Microwave amidation | DMF, 100°C, 20min, 300W | 85 | 98 |
Purification and Characterization
Final purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization via ¹H NMR, ¹³C NMR, and HRMS confirms structural integrity:
Challenges and Mitigation Strategies
- Byproduct Formation : Competing cyclization during alkylation generates thieno[3,2-e]pyridines, which are mitigated by using anhydrous solvents and inert atmospheres.
- Low Solubility : The dipropylacetamide group’s hydrophobicity complicates purification. Adding 10% DMSO to the mobile phase improves chromatographic resolution.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence purity and yield?
The synthesis typically involves multi-step reactions, starting with cyclization of thiophene derivatives to form the thieno[3,2-d]pyrimidine core. Key steps include alkylation of the pyrimidine ring and subsequent coupling with N,N-dipropylacetamide via nucleophilic substitution. Reaction conditions such as temperature control (60–80°C) , solvent selection (e.g., acetonitrile or dimethyl sulfoxide) , and catalytic bases (e.g., triethylamine) are critical for optimizing yield (≥70%) and purity (≥95%). Post-synthesis purification often employs column chromatography or recrystallization .
Q. What spectroscopic and analytical methods are essential for structural validation?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the 2-methoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and thieno[3,2-d]pyrimidine backbone.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., m/z ~500–550 g/mol).
- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can substituent modifications on the thienopyrimidine core enhance biological activity?
Structure-activity relationship (SAR) studies reveal that:
- 2-Methoxyphenyl substituents improve pharmacokinetic properties by enhancing lipophilicity (logP ~3.5).
- N,N-Dipropylacetamide groups influence target binding affinity, as bulkier alkyl chains reduce off-target interactions. Comparative data with analogs (e.g., 4-chlorobenzyl or fluorophenyl derivatives) show altered antimicrobial potency (IC50 shifts from 5 µM to 20 µM) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves: Standardize assays (e.g., ATP-based cell viability tests) to minimize variability in IC50 values.
- Target Validation: Use CRISPR-Cas9 knockout models to confirm specificity for enzymes like dihydrofolate reductase (DHFR).
- Meta-Analysis: Cross-reference data from analogs (e.g., pyrido[2,3-d]pyrimidines) to identify trends in substituent-driven activity .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl or phosphate groups) to improve aqueous solubility.
- Nanoparticle Encapsulation: Use PEGylated liposomes to enhance plasma half-life (>8 hours in murine models).
- Pharmacokinetic Profiling: Monitor metabolites via LC-MS/MS to identify degradation pathways .
Q. What computational methods support the prediction of binding modes with biological targets?
- Molecular Docking (AutoDock Vina): Predict interactions with ATP-binding pockets (e.g., in kinase targets).
- Molecular Dynamics Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR Models: Correlate electronic parameters (e.g., Hammett constants) with inhibitory activity .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
- Catalyst Screening: Replace traditional bases with DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 2 hours while maintaining >80% yield .
Q. What techniques differentiate polymorphic forms of the compound?
- Differential Scanning Calorimetry (DSC): Identify melting points (e.g., Form I: 180°C vs. Form II: 165°C).
- Powder X-ray Diffraction (PXRD): Compare diffraction patterns to confirm crystalline phase purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
